1-Ethyl-4-propan-2-yloxybenzene
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Overview
Description
1-Ethyl-4-propan-2-yloxybenzene is an organic compound with a benzene ring substituted by an ethyl group and a propan-2-yloxy group
Preparation Methods
The synthesis of 1-Ethyl-4-propan-2-yloxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives. For instance, the reaction of ethylbenzene with isopropyl alcohol in the presence of a strong acid catalyst can yield this compound. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-propan-2-yloxybenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction
Scientific Research Applications
1-Ethyl-4-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-propan-2-yloxybenzene involves its interaction with molecular targets such as enzymes and receptors. For example, it may modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmitter regulation . This modulation can affect synaptic acetylcholine levels and receptor activity, influencing various physiological processes.
Comparison with Similar Compounds
1-Ethyl-4-propan-2-yloxybenzene can be compared with other benzene derivatives such as 1-methyl-4-propan-2-ylbenzene (para-cymene). While both compounds share similar structural features, their chemical properties and applications can differ significantly. For instance, para-cymene is known for its use in essential oils and its biological activity, whereas this compound is more commonly studied for its synthetic and industrial applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
83466-37-9 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-ethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
FPJDOUXXBNMFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
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